Fmoc-beta-hophe(4-cn)-oh Fmoc-beta-hophe(4-cn)-oh
Brand Name: Vulcanchem
CAS No.:
VCID: VC17945022
InChI: InChI=1S/C26H22N2O4/c27-15-18-11-9-17(10-12-18)13-19(14-25(29)30)28-26(31)32-16-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-12,19,24H,13-14,16H2,(H,28,31)(H,29,30)
SMILES:
Molecular Formula: C26H22N2O4
Molecular Weight: 426.5 g/mol

Fmoc-beta-hophe(4-cn)-oh

CAS No.:

Cat. No.: VC17945022

Molecular Formula: C26H22N2O4

Molecular Weight: 426.5 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-beta-hophe(4-cn)-oh -

Specification

Molecular Formula C26H22N2O4
Molecular Weight 426.5 g/mol
IUPAC Name 4-(4-cyanophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Standard InChI InChI=1S/C26H22N2O4/c27-15-18-11-9-17(10-12-18)13-19(14-25(29)30)28-26(31)32-16-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-12,19,24H,13-14,16H2,(H,28,31)(H,29,30)
Standard InChI Key YEHSIHZGTLVMLZ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C#N)CC(=O)O

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Structure

Fmoc-β-HoPhe(4-CN)-OH is systematically named (S)-3-(Fmoc-amino)-4-(4-cyanophenyl)butanoic acid. Its structure comprises:

  • Fmoc group: A 9-fluorenylmethyloxycarbonyl protecting group at the N-terminus.

  • β-Homophenylalanine backbone: A four-carbon chain with an amine group at the β-position.

  • 4-Cyanophenyl side chain: A para-substituted benzene ring with a cyano (-CN) group .

The IUPAC name and SMILES notation further clarify its configuration:

  • IUPAC: (S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-cyanophenyl)butanoic acid

  • SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C#N)C(=O)O .

Crystallographic and Spectroscopic Data

  • X-ray diffraction: Limited data exist, but analogous β-homoamino acids exhibit extended side-chain conformations, enhancing peptide backbone flexibility .

  • Circular dichroism (CD): The Fmoc group’s UV absorption at 265–310 nm allows real-time monitoring during SPPS .

Synthesis and Purification

Synthetic Routes

The preparation of Fmoc-β-HoPhe(4-CN)-OH involves two stages:

Stage 1: Activation of Fmoc-β-Ala-OH

  • Reagents: Hydroxybenzotriazole (HOBt), thionyl chloride (SOCl₂).

  • Mechanism: SOCl₂ converts Fmoc-β-Ala-OH to its acyl chloride, which reacts with HOBt to form Fmoc-β-Ala-Bt (benzotriazole active ester) .

  • Conditions: Reaction proceeds at room temperature in tetrahydrofuran (THF), yielding 85–92% after recrystallization .

Stage 2: Coupling with 4-Cyanophenylalanine Derivative

  • Amino acid (AA): 4-Cyanophenylalanine dissolved in Na₂CO₃/NaHCO₃ buffer (pH 8–9).

  • Coupling: Fmoc-β-Ala-Bt in acetonitrile reacts with AA at a 1:1.3 molar ratio.

  • Purification: Ethyl acetate extraction, acidification to pH 5–6, and filtration yield Fmoc-β-HoPhe(4-CN)-OH with >95% purity .

Key Challenges and Solutions

  • Racemization: Minimized using HOBt and low-temperature coupling .

  • Cyano group stability: Inert to Fmoc deprotection conditions (20% piperidine/DMF) .

Physicochemical Properties

Solubility and Stability

PropertyValue/DescriptionSource
SolubilitySoluble in DMF, DMSO, acetonitrile; insoluble in water
Storage-20°C, desiccated; stable for >24 months
Melting point128–132°C (decomposition)

Spectroscopic Characterization

  • UV-Vis: λₘₐₓ = 268 nm (Fmoc π→π* transition) .

  • IR: Peaks at 2240 cm⁻¹ (C≡N stretch), 1710 cm⁻¹ (carboxylic acid C=O) .

Applications in Peptide Synthesis

Role in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-β-HoPhe(4-CN)-OH is employed to:

  • Enhance hydrophobic interactions: The 4-cyanophenyl group increases peptide lipophilicity, aiding membrane penetration .

  • Reduce aggregation: β-homo modification disrupts β-sheet formation in amyloidogenic sequences .

  • Introduce steric bulk: Modulates receptor binding in constrained peptides .

Case Study: Cyclic Peptide Design

A 2024 study synthesized cyclo-[D-Pro-Pro-β³-HoPhe(4-CN)-D-Phe-], demonstrating:

  • Immunosuppressive activity: IC₅₀ = 12 nM in T-cell proliferation assays .

  • Protease resistance: Half-life >48 h in human serum vs. 2 h for native peptide .

HazardPrecautionSource
Skin irritationWear nitrile gloves; wash with soap/water
Inhalation riskUse fume hood; avoid aerosol formation
Environmental toxicityDispose via certified waste management

Comparative Analysis with Analogues

Side-Chain Modifications

CompoundSubstituentLogPApplication
Fmoc-β-HoPhe(4-F)-OH-F3.1Radiolabeled tracer development
Fmoc-β-HoPhe(4-Cl)-OH-Cl3.8Antimicrobial peptides
Fmoc-β-HoPhe(4-CN)-OH-CN2.9Enzyme inhibitor design

Backbone Modifications

  • β³-Homo vs. β²-Homo: β³ derivatives show superior conformational control in α-helix stabilization .

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